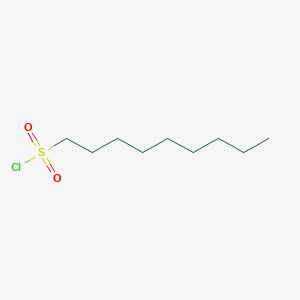
2-(3,4-二甲氧基苯基)吡啶-3-醇
描述
科学研究应用
光物理和电化学性质:与 2-(3,4-二甲氧基苯基)吡啶-3-醇相关的新化合物的研究已经深入了解了它们的光物理和电化学性质。这些化合物表现出归因于分子内电荷转移的强紫外-可见光谱带,并在激发后显示发射光谱带,表明在光子和电子器件中具有潜在应用 (Golla 等人,2020)。
晶体结构分析:对 2-(3,4-二甲氧基苯基)吡啶-3-醇衍生物的研究有助于理解晶体结构和分子内相互作用。这些知识对于开发具有特定结构特性的材料至关重要 (Grabowski 等人,2004)。
自缔合研究:研究表明,2-(3,4-二甲氧基苯基)吡啶-3-醇衍生物可以在固态和溶液中自缔合,这对于理解分子相互作用和设计功能材料非常重要 (Lomas 等人,2007)。
钌配合物的合成:合成含有源自 2-(3,4-二甲氧基苯基)吡啶-3-醇的侧链邻苯二酚环的钌配合物的研究对配位化学领域有影响,可能导致新的催化或电子应用 (O'Brien 等人,2004)。
互变异构研究:对与 2-(3,4-二甲氧基苯基)吡啶-3-醇相关的化合物中的互变异构现象的研究对药物化学有影响,因为了解互变异构形式可以影响药物的设计和合成 (Davoodnia 等人,2011)。
抗增殖剂的合成:类似于 2-(3,4-二甲氧基苯基)吡啶-3-醇的化合物已被合成并评估为抗增殖剂,表明在癌症研究和治疗中具有潜在应用 (Chitti 等人,2019)。
光电器件应用:与 2-(3,4-二甲氧基苯基)吡啶-3-醇相关的二甲氧基取代查耳酮的物理、光谱和热学性质的研究表明在高温光学器件应用中的应用 (Menezes 等人,2020)。
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives, which share a similar heterocyclic structure, have been found to induce cell death through their antiproliferative effects .
Biochemical Pathways
Related compounds have been associated with the inhibition of acetylcholinesterase (ache) activity and the modulation of malondialdehyde (mda) levels in the brain . These activities suggest potential impacts on cholinergic signaling and oxidative stress pathways.
Pharmacokinetics
The compound’s logp value, a measure of its lipophilicity and a key determinant of its adme properties, is reported to be favorable .
Result of Action
Related compounds have been found to exhibit antiproliferative effects and induce cell death . These effects suggest that 2-(3,4-Dimethoxyphenyl)pyridin-3-ol may have similar cytotoxic properties.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)13-10(15)4-3-7-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDJCKRMLIGDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401705 | |
| Record name | 2-(3,4-dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63688-36-8 | |
| Record name | 2-(3,4-dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)




![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)






